2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol
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Overview
Description
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a complex organic compound with a unique structure that includes a methoxy group, a pyrazole ring, and a phenol group
Preparation Methods
The synthesis of 2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction typically takes place in a solvent such as methanol at room temperature. The compound can also be synthesized via the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride .
Chemical Reactions Analysis
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Scientific Research Applications
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its phenolic structure, it may exhibit antioxidant properties, which could be beneficial in developing therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol can be compared with similar compounds such as:
2-methoxy-5-((phenylamino)methyl)phenol: This compound has a similar structure but with a phenyl group instead of a pyrazole ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a dimethylaniline group instead of a pyrazole ring.
2-((4-chlorophenyl)aminomethyl)-6-methoxyphenol: This compound includes a chlorophenyl group, which imparts different chemical properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-methoxy-4-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)10-19-12(3)7-16(18-19)17-9-13-5-6-14(20)15(8-13)21-4/h5-8,11,20H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
RQTPKGORBTUTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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